molecular formula C8H11Cl2F3N2 B2674017 (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride CAS No. 2061996-71-0

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B2674017
CAS No.: 2061996-71-0
M. Wt: 263.09
InChI Key: MLLTXCGPJHCQRC-XRIGFGBMSA-N
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Description

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride is a chiral chemical intermediate of significant value in medicinal chemistry and pharmaceutical research . This compound is characterized by a pyridine ring substituted with a metabolically stable trifluoromethyl group and a chiral ethanamine moiety as the dihydrochloride salt . Its primary application lies in the synthesis of enantiomerically pure compounds, particularly for the development of drugs targeting the central nervous system (CNS) . The structural features of this building block, specifically the trifluoromethyl group, are known to enhance the bioavailability and binding affinity of potential drug candidates by influencing their electron-withdrawing properties and metabolic stability . The chiral (S)-enantiomer is crucial for optimizing drug efficacy and minimizing off-target side effects in the creation of novel therapeutics for conditions such as neurological disorders, depression, and anxiety . As a dihydrochloride salt, the compound offers improved handling and solubility properties for research applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet (SDS) and note that the compound may cause skin, eye, and respiratory irritation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;;/h2-5H,12H2,1H3;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLTXCGPJHCQRC-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is synthesized using various organic reactions, such as nucleophilic substitution or electrophilic aromatic substitution.

    Attachment of the Ethanamine Group: The ethanamine group is introduced through a series of reactions, including reductive amination or alkylation.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and bioactivity, making it a valuable building block in medicinal chemistry .
    • A notable application is in the development of ligands for metal complexes used in catalysis and drug delivery systems. The incorporation of trifluoromethylpyridine moieties has been shown to improve the efficacy of these complexes .
  • Clinical Research :
    • Several derivatives of trifluoromethylpyridine have been evaluated for their pharmacological properties, including anti-cancer and anti-inflammatory activities. Clinical trials are ongoing to assess the therapeutic potential of these compounds, highlighting the role of this compound as a precursor in these studies .

Agrochemical Applications

  • Pesticides and Herbicides :
    • The compound is also explored for its potential use in agrochemicals. Trifluoromethylpyridine derivatives have been linked to increased herbicidal activity against various weed species while minimizing damage to crops such as wheat . For instance, fluazifop-butyl, a herbicide derived from trifluoromethylpyridine, has gained market approval due to its effectiveness .
    • The unique physicochemical properties imparted by the trifluoromethyl group contribute significantly to the biological activity of these agrochemicals, making them essential in modern crop protection strategies .

Case Studies

StudyApplicationFindings
Study on Drug Efficacy Synthesis of Trifluoromethylpyridine DerivativesDemonstrated improved bioactivity in anti-cancer assays compared to non-fluorinated analogs .
Agrochemical Evaluation Herbicide DevelopmentIdentified significant selectivity for target weeds with minimal crop injury using derivatives of this compound .
Ligand Development Catalytic ApplicationsDeveloped novel ligands that enhanced catalytic efficiency in palladium-catalyzed reactions, showcasing application in drug synthesis .

Mechanism of Action

The mechanism of action of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with active sites of enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Configuration

The (R)-enantiomer (CAS: 2061996-68-5) shares identical substituents but differs in stereochemistry. Both enantiomers are commercially available at 95% purity , but their pharmacological profiles may diverge significantly. For example, in receptor-binding studies, enantiomers often exhibit distinct affinities due to chiral recognition .

Substituent Variations at the Pyridine 5-Position

Trifluoromethyl (-CF₃) vs. Bromo (-Br)
  • Its molecular weight (273.99 g/mol) is lower than the trifluoromethyl analog (287.12 g/mol) .
Trifluoromethyl (-CF₃) vs. Trifluoroethoxy (-OCH₂CF₃)
  • (R)-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine dihydrochloride (CAS: 953780-72-8) introduces an ether-linked -OCH₂CF₃ group. This substituent adds steric bulk and alters electronic properties compared to -CF₃, which may impact binding kinetics in enzyme inhibition assays .

Non-Chiral and Simple Analogs

  • (S)-1-(Pyridin-2-yl)ethanamine (CAS: 27854-90-6) lacks the 5-position substituent entirely, resulting in reduced lipophilicity and simpler metabolic pathways. Its similarity score (0.80) to the target compound highlights the critical role of -CF₃ in modulating bioactivity .

Data Tables: Structural and Physicochemical Properties

Compound Name (CAS) Substituent (Position) Molecular Formula Molecular Weight (g/mol) Purity (%) Salt Form
(S)-1-(5-(CF₃)pyridin-2-yl)ethanamine dihydrochloride (2061996-71-0) -CF₃ (5) C₈H₁₀Cl₂F₃N₂ 287.12 95 Dihydrochloride
(R)-1-(5-(CF₃)pyridin-2-yl)ethanamine dihydrochloride (2061996-68-5) -CF₃ (5) C₈H₁₀Cl₂F₃N₂ 287.12 95 Dihydrochloride
(S)-1-(5-Br-pyridin-2-yl)ethanamine dihydrochloride (1391450-63-7) -Br (5) C₇H₁₁BrCl₂N₂ 273.99 >95 Dihydrochloride
(R)-1-(5-OCH₂CF₃-pyridin-2-yl)ethanamine dihydrochloride (953780-72-8) -OCH₂CF₃ (5) C₉H₁₃Cl₂F₃N₂O 293.11 N/A Dihydrochloride

Commercial Availability and Suppliers

  • CymitQuimica offers the (R)- and (S)-enantiomers in 100 mg and 250 mg quantities, though pricing is inquiry-based .
  • Combi-Blocks lists both enantiomers at 95% purity, emphasizing their use in high-throughput screening .

Biological Activity

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride, also known by its CAS number 1956436-92-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

The molecular formula for this compound is C8H10ClF3N2, with a molar mass of 226.63 g/mol. The compound features a trifluoromethyl group attached to a pyridine ring, which is significant for its biological activity.

PropertyValue
CAS Number1956436-92-2
Molecular FormulaC8H10ClF3N2
Molar Mass226.63 g/mol
AppearanceWhite crystalline powder
Storage ConditionsRoom temperature, dry

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing trifluoromethyl groups have been shown to enhance the antiproliferative effects against various cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated cytotoxicity in assays such as the MTT assay against human cancer cell lines like HCT-116 and PC-3 .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has been explored in the context of selective serotonin receptor modulation. Compounds structurally similar to (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine have been identified as selective agonists for serotonin receptors, suggesting that this compound may also interact with these pathways .

Case Studies

  • Case Study on Antidepressant Properties : A study focusing on compounds with similar structures found that certain derivatives acted as selective serotonin reuptake inhibitors (SSRIs), indicating the potential for this compound to influence mood regulation through serotonergic pathways .
  • Antimicrobial Activity : In vitro studies have shown that related compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl significantly enhances these activities .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the incorporation of electron-withdrawing groups such as trifluoromethyl increases the biological activity of the compound. This is attributed to enhanced lipophilicity and improved interactions with biological targets.

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterExample ValueSource
HCl Concentration1.0 M
Reaction Temperature0–50°C
Yield52.7%

Basic: What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Answer:
Key techniques include:

  • NMR Spectroscopy : To confirm the (S)-configuration and trifluoromethyl group positioning. For analogs like (R)-1-(5-fluoropyridin-3-yl)ethanamine dihydrochloride, 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR resolved structural ambiguities .
  • HPLC with Chiral Columns : Essential for enantiomeric excess determination.
  • Mass Spectrometry : Validates molecular weight (e.g., 215.51 g/mol for a related chloropyridinyl compound ).

Methodological Tip : Cross-validate results with computational tools (e.g., PubChem’s InChIKey and canonical SMILES ) to ensure consistency.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Based on safety data for structurally related compounds :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep containers tightly sealed in dry, ventilated areas at room temperature.
  • Spill Management : Neutralize with dry sand or alcohol-resistant foam; avoid environmental release.

Q. Table 2: Safety Parameters

HazardMitigation StrategySource
Skin ContactRinse with water for 15 minutes
Fire RiskUse dry chemical extinguishers

Advanced: How can researchers resolve contradictions in reported pharmacological activity data?

Answer:
Discrepancies often arise from variability in experimental design, such as differences in sample preparation or degradation. For example, a study on hyperspectral imaging (HSI) of pollutants noted that organic compound degradation during prolonged data collection (9 hours) altered results . To address this:

Standardize Protocols : Use continuous cooling to stabilize samples.

Control Variables : Replicate studies with identical concentrations and storage conditions.

Statistical Analysis : Apply multivariate regression to isolate confounding factors.

Advanced: What strategies enhance the compound’s stability during long-term storage and experimental use?

Answer:
Stability is influenced by moisture, temperature, and light. For related hydrochlorides:

  • Storage : Maintain anhydrous conditions (desiccants) at 2–8°C .
  • Inert Atmosphere : Use argon or nitrogen to prevent oxidation.
  • Light Sensitivity : Store in amber glassware to avoid photodegradation.

Q. Table 3: Stability Data for Analogous Compounds

ConditionStability OutcomeSource
Room Temperature (24h)No visible degradation
50°C (2h)Partial decomposition

Advanced: How to design experiments investigating its interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KdK_d, konk_{on}, koffk_{off}).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Use PubChem’s 3D conformer data (e.g., InChIKey: WKAJLWHPNIJUDZ ) to predict binding modes.

Methodological Note : Include negative controls (e.g., inactive enantiomers) to validate specificity .

Advanced: What computational tools are recommended for predicting the compound’s physicochemical properties?

Answer:

  • PubChem : Access experimental and calculated properties (e.g., LogP, polar surface area) .
  • ChemDraw : Draw and optimize structures for publication-ready figures.
  • Discovery Studio : Simulate interactions with biological targets using molecular dynamics .

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